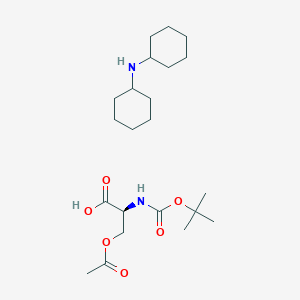

Boc-D-Lys(Boc)-OH DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

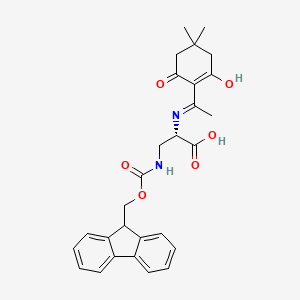

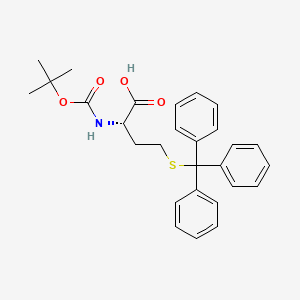

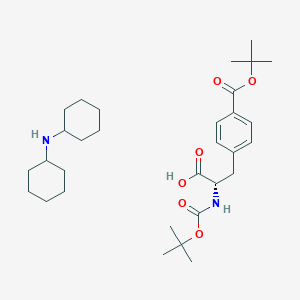

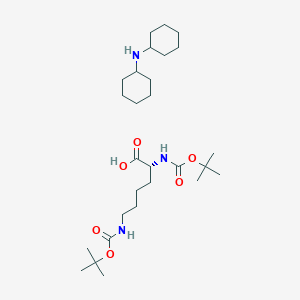

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys-OH, is a synthetic amino acid derivative that has been widely used in the synthesis of peptides and peptidomimetics. It is an important building block used in the preparation of peptides, peptidomimetics, and other bioactive molecules. Boc-D-Lys-OH is a versatile molecule that can be used for a variety of applications, such as in drug discovery and development, as well as in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Antimicrobial Peptides (AMPs) Synthesis

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of antimicrobial peptides (AMPs). These peptides are considered a promising tool to combat the antimicrobial resistance crisis . However, the high toxicity and high cost of AMPs have hampered their further development . A series of star poly (L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared using Boc-D-Lys(Boc)-OH DCHA .

Synthesis of Star-Shaped Cationic Polypeptides

The compound is used in the synthesis of star-shaped cationic polypeptides with improved biocompatibility . The amine-terminated polyamidoamine dendrimer (Gx-PAMAM) mediated ring opening polymerization (ROP) of Boc-D-Lys(Boc)-OH DCHA was able to prepare star PLL homo- and copolymers with 400 residues within 50 minutes .

Biofilm Disruption

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of lysine-based small molecules that disrupt biofilms and kill both actively growing planktonic and nondividing stationary phase bacteria .

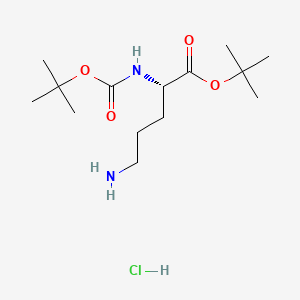

Synthesis of N,Nʹ-Di-Boc-L/DLysine

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of N,Nʹ-Di-Boc-L/DLysine . This compound is synthesized by dissolving L/DLysine in water at 0 ºC, adding NaHCO3 to the reaction mixture followed by di-t-butylpyrocarbonate (Boc2O) in tetrahydrofuran (THF) .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Boc-D-Lys(Boc)-OH DCHA is used in the mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Mechanism of Action

Target of Action

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .

Mode of Action

The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

properties

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHJTYAMCGERD-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Lys(Boc)-OH DCHA | |

CAS RN |

204190-67-0 |

Source

|

| Record name | D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204190-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.